N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with acetamide and sulfanyl groups. Its core structure includes a bicyclic thienopyrimidine scaffold, which is substituted at the 2-position with a sulfanyl-acetamide moiety and at the 3-position with a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-14-8-9-16(3)19(12-14)25-21(28)13-31-24-26-18-10-11-30-22(18)23(29)27(24)20-7-5-6-15(2)17(20)4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMTNWJIXOCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents that influence its biological properties. The presence of a sulfanyl group and the dimethylphenyl moieties are significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been suggested that the thieno[3,2-d]pyrimidine scaffold can inhibit certain kinases involved in cellular signaling pathways. For instance, compounds with similar structures have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and neurodegenerative disease processes .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related thieno[3,2-d]pyrimidine derivatives. For example, a study assessed the in vitro activity against various bacterial and fungal strains. The results indicated that several derivatives exhibited significant antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of compounds with similar structures. Inhibitors targeting the CDK5/p25 complex have been investigated for their role in neurodegenerative diseases such as Alzheimer's disease. In vitro assays demonstrated that certain thienoquinolone derivatives could selectively inhibit this complex at low concentrations, indicating a promising therapeutic avenue .
Case Studies
- Inhibition of CDK5/p25 Complex : A study identified several compounds from virtual screening that selectively inhibited the CDK5/p25 complex. Among these, derivatives similar to this compound showed sub-micromolar activity in inhibiting hyperphosphorylation of tau protein .
- Antimicrobial Testing : Another study reported on the synthesis and testing of thieno[3,2-d]pyrimidine derivatives against multiple microbial strains. The results indicated that modifications to the phenyl groups significantly enhanced antimicrobial activity .
Table 1: Biological Activity Summary
| Activity Type | Assessed Compounds | Result |
|---|---|---|
| Antimicrobial | Various thieno[3,2-d]pyrimidines | Significant activity against bacterial strains |
| Neuroprotection | Thienoquinolone derivatives | Selective inhibition of CDK5/p25 complex |
Table 2: In Vitro Potency Against CDK5/p25
| Compound ID | IC50 (µM) | Selectivity |
|---|---|---|
| Compound 1 | 0.5 | High |
| Compound 2 | 1.0 | Moderate |
| Compound 3 | 0.8 | High |
Scientific Research Applications
Enzyme Inhibition
N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit specific enzymes involved in cellular signaling pathways. This inhibition could modulate various physiological processes and offer therapeutic benefits in conditions where these pathways are dysregulated.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives often exhibit antimicrobial properties. Compounds with similar structures have shown significant activity against various bacterial strains and fungi. The mechanism typically involves disrupting cellular processes critical for microbial survival.
Anticancer Potential
Studies have highlighted the anticancer potential of thienopyrimidine derivatives:
- In Vitro Studies : Compounds with thienopyrimidine cores have demonstrated cytotoxic effects on cancer cell lines, leading to apoptosis and cell cycle arrest. For example, derivatives have been shown to inhibit proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).
Case Study on Leukemia Cells
A study evaluated the effects of a structurally similar compound on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels. This suggests that the compound may interfere with signaling pathways critical for cancer cell survival.
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating the compound's potential as an antimicrobial agent.
Summary Table of Biological Activities
| Activity Type | Details |
|---|---|
| Enzyme Inhibition | Potential inhibition of enzymes involved in cellular signaling pathways. |
| Antimicrobial Activity | Significant activity against bacterial strains and fungi; disrupts critical cellular processes. |
| Anticancer Potential | Cytotoxic effects on cancer cell lines; induces apoptosis and cell cycle arrest at low concentrations. |
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
Key structural analogs differ in substituent groups on the phenyl rings, thienopyrimidine core, and acetamide side chains. Below is a comparative analysis:
*Molecular weight calculated based on formula C25H25N3O2S2.
Bioactivity Implications
While direct bioactivity data for the target compound is absent, analogs suggest:
- Kinase Inhibition: Thienopyrimidine derivatives often target kinases (e.g., EGFR, VEGFR), where substituents like fluorine () or ethoxy () modulate potency .
- Antimicrobial Potential: Dichlorophenyl and methyl groups in correlate with antimicrobial activity in similar compounds, implying possible applications for the target compound .
Research Findings and Limitations
- Structural-Activity Relationships (SAR) : Methyl groups on phenyl rings (target compound) may favor hydrophobic interactions, while polar groups (e.g., methoxy in ) improve solubility but reduce blood-brain barrier penetration.
- Gaps in Data : Bioactivity profiles, pharmacokinetics, and toxicity data for the target compound remain unaddressed in the provided evidence. Further in vitro and in vivo studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
